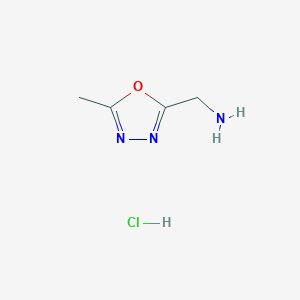

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

描述

Fundamental Heterocyclic Chemistry of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core represents one of the most extensively studied five-membered heterocyclic systems containing two nitrogen atoms and one oxygen atom in specific positional arrangements. These heterocycles are characterized by their aromatic nature, functioning as six-electron pi systems that exhibit remarkable stability and unique reactivity patterns. The fundamental electronic structure of 1,3,4-oxadiazoles contributes to their distinctive physicochemical properties, including enhanced aromatic character compared to other oxadiazole isomers and specific intermolecular interaction capabilities.

The aromatic properties of 1,3,4-oxadiazoles manifest through their ability to engage in pi-pi stacking interactions with aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. Additionally, these heterocycles demonstrate capacity for cation-pi interactions, where the electron-rich pi-system interacts with positively charged species through quadrupole-monopole interactions. The two nitrogen atoms within the oxadiazole ring possess lone electron pairs that are fully available for hydrogen bonding, contributing to the versatile binding properties observed in biological systems.

Comparative analysis of oxadiazole isomers reveals that 1,3,4-oxadiazoles possess higher aromatic character than 1,2,4-oxadiazoles, as demonstrated through ultraviolet spectroscopy data showing maximum absorption wavelength values that indicate conjugated diene behavior in 1,2,4-oxadiazoles versus aromatic character in 1,3,4-oxadiazoles. This fundamental difference in electronic structure directly influences the reactivity patterns, with 1,3,4-oxadiazoles showing resistance to nucleophilic addition reactions that readily occur with 1,2,4-oxadiazoles under identical conditions.

Historical Development of Oxadiazole Research

The historical trajectory of oxadiazole research demonstrates a fascinating evolution from initial discovery to contemporary applications in advanced scientific fields. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, originally classified as azoxime or furo-diazole. However, significant scientific attention to these compounds did not emerge until approximately 80 years later when photochemical rearrangement properties were discovered.

Biological activity investigations of oxadiazole derivatives commenced in the early 1940s, leading to the development of the first commercial pharmaceutical compound containing a 1,2,4-oxadiazole ring, Oxolamine, which was introduced as a cough suppressant in the 1960s. The subsequent decades witnessed exponential growth in oxadiazole research, particularly focusing on 1,3,4-oxadiazole derivatives due to their superior biological activity profiles and synthetic accessibility.

Contemporary research has established 1,3,4-oxadiazoles as privileged structures in medicinal chemistry, with applications extending beyond pharmaceutical development to include materials science, liquid crystal technology, and advanced polymer systems. The continuous growth in scientific publications focusing on 1,3,4-oxadiazole applications has been documented since the year 2000, reflecting the sustained interest in these versatile heterocyclic systems.

Significance of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride in Scientific Research

The compound this compound occupies a distinctive position within oxadiazole research due to its unique combination of structural features and functional properties. The molecular formula Carbon₄Hydrogen₈Chlorine₁Nitrogen₃Oxygen₁ indicates a molecular weight of 149.58 grams per mole, with the compound existing as a crystalline solid under standard conditions.

The methanamine substituent at the 2-position of the oxadiazole ring provides significant synthetic versatility, serving as a valuable building block for the construction of more complex molecular architectures. This functional group enables facile derivatization through standard organic chemistry transformations, including acylation, alkylation, and condensation reactions that expand the compound's utility in synthetic chemistry applications.

Research applications of this compound encompass multiple domains, including its role as an intermediate in pharmaceutical synthesis, its function as a building block for advanced materials, and its utility in developing novel bioactive compounds. The hydrochloride salt form enhances the compound's handling characteristics, providing improved stability and solubility properties that facilitate research applications requiring precise chemical characterization and manipulation.

Position within Oxadiazole Compound Classification

The classification of this compound within the broader oxadiazole family requires consideration of multiple structural and functional parameters. Oxadiazoles exist as four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, with the 1,3,4-isomer demonstrating the highest degree of scientific interest and practical applications.

Within the 1,3,4-oxadiazole subfamily, compounds are typically classified according to their substitution patterns at the 2- and 5-positions of the heterocyclic ring. The compound under investigation features a methyl group at the 5-position and a methanamine-containing substituent at the 2-position, categorizing it as a 2,5-disubstituted 1,3,4-oxadiazole derivative.

The substitution pattern of this compound places it within the category of oxadiazole derivatives that function as potential bioisosteres for carboxylic acids, carboxamides, and esters, a characteristic that has generated significant interest in pharmaceutical research applications. The presence of the methanamine functionality further classifies the compound as an aminomethyl-substituted oxadiazole, a structural class known for enhanced biological activity and synthetic versatility.

Comparative analysis with related oxadiazole structures reveals that compounds bearing similar substitution patterns have demonstrated significant biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The specific structural arrangement in this compound positions it strategically within the chemical space occupied by biologically active oxadiazole derivatives, suggesting potential for diverse research applications.

| Classification Category | Description | Structural Features |

|---|---|---|

| Isomer Type | 1,3,4-Oxadiazole | Nitrogen atoms at positions 1,3,4 |

| Substitution Pattern | 2,5-Disubstituted | Methyl at position 5, methanamine at position 2 |

| Functional Classification | Aminomethyl-substituted | Primary amine functionality |

| Salt Form | Hydrochloride | Enhanced stability and solubility |

| Research Category | Building Block/Intermediate | Synthetic versatility |

属性

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUKUCKOYMDDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610042 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612511-96-3, 1172088-56-0 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrazide Cyclization Method

A common synthetic approach initiates with acetylhydrazide (acethydrazide) reacting with carbonyl-containing reagents under catalytic conditions to form the 5-methyl-1,3,4-oxadiazole ring. Two main methods are reported:

Method A : Acethydrazide is reacted with diphosgene (bis(trichloromethyl) carbonate) or triphosgene in the presence of catalysts such as pyridine or 4-dimethylaminopyridine (DMAP) in a dielectric solvent like 1,2-dichloroethane. The reaction is typically controlled at low temperatures (-10 to 20 °C) during reagent addition, followed by warming to 40–80 °C for 1–12 hours to complete cyclization. The product, 5-methyl-1,3,4-oxadiazole-2(3H)-ketone, precipitates upon concentration and is isolated by filtration.

Method B : Alternatively, acethydrazide is dissolved in the solvent with catalyst, and diphosgene is added dropwise at 0–50 °C over 2–4 hours, followed by heating at 40–80 °C. This reverse addition order also yields the oxadiazole intermediate with high purity.

| Parameter | Method A | Method B |

|---|---|---|

| Catalyst | Pyridine or DMAP | Pyridine or DMAP |

| Solvent | 1,2-Dichloroethane | 1,2-Dichloroethane |

| Temperature (addition) | -10 to 20 °C | 0 to 50 °C |

| Addition time | 1–3 hours | 2–4 hours |

| Reaction temperature | 40–80 °C | 40–80 °C |

| Reaction time | 1–12 hours | 1–12 hours |

| Yield | High (not specified) | High (not specified) |

Notes on Cyclization

- The molar ratios of diphosgene to acethydrazide are typically in the range of 0.033–1.0:1.

- The reaction conditions are optimized to minimize side-products and environmental pollution.

- The cyclized product is a key intermediate for further functionalization.

Alternative Synthetic Routes and Related Compounds

- Synthesis of related compounds such as raltegravir involves similar oxadiazole intermediates and amination steps, indicating the robustness of this synthetic strategy.

- Enzymatic and biocatalytic methods have been explored for related piperidine derivatives but are less reported for this specific oxadiazole amine.

Summary Table of Preparation Methods

| Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization to oxadiazole | Acethydrazide + diphosgene, pyridine/DMAP, 1,2-DCE, 40–80 °C | Formation of 5-methyl-1,3,4-oxadiazole core |

| Amination to methanamine | N′,N′-dimethylethane-1,2-diamine, <15 °C addition, RT stirring | Introduction of methanamine group |

| Acidification and salt formation | Aqueous HCl, crystallization from ethyl acetate/heptane | Formation of hydrochloride salt |

| Purification | Flash chromatography, solvent washes | High purity product |

Research Findings and Considerations

- The use of diphosgene or triphosgene as cyclizing agents offers efficient ring closure but requires careful handling due to toxicity.

- Catalysts such as pyridine and DMAP facilitate the cyclization at moderate temperatures, improving yields and selectivity.

- Controlled temperature during amine addition prevents side reactions and decomposition.

- The hydrochloride salt form improves stability and handling properties of the final compound.

- The synthetic steps are scalable and suitable for industrial production with appropriate safety measures.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring system exhibit significant antimicrobial properties. Specifically, derivatives of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have reported that certain oxadiazole derivatives demonstrated enhanced activity against both drug-sensitive and drug-resistant strains of tuberculosis .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. The oxadiazole moiety is known to interact with specific cellular targets involved in cancer progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration for potential therapeutic applications .

Anti-inflammatory Effects

Additionally, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit pathways associated with inflammation, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

In the agricultural sector, the versatility of the 1,3,4-oxadiazole ring system allows for the synthesis of various derivatives that can act as effective pesticides. Studies have shown that these compounds can exhibit insecticidal and fungicidal properties, making them valuable in crop protection strategies.

Synthesis and Mechanisms

The synthesis of this compound typically involves straightforward chemical reactions that allow for modifications to enhance its biological activity. The presence of functional groups in the oxadiazole structure facilitates hydrogen bonding and π-stacking interactions with biological targets .

Case Studies

作用机制

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like thymidylate synthase and histone deacetylase, which are involved in critical cellular processes . By binding to these targets, the compound can modulate their activity, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) [5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride (CAS: 1384430-86-7)

- Structural Difference : The 5-methyl group is replaced with a methoxymethyl (-CH₂OCH₃) moiety.

b) (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride (CAS: 1158227-60-1)

Heterocycle Replacement: Thiadiazole and Oxazole Analogs

a) [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride (CAS: 695199-54-3)

- Structural Difference : The oxadiazole oxygen is replaced with sulfur, forming a 1,3,4-thiadiazole ring.

- Impact : Thiadiazoles exhibit greater aromatic stabilization and lipophilicity. This compound has a molecular weight of 257.75 (C₁₀H₁₂ClN₃OS) and is used in pesticide research (e.g., oxadiazon derivatives) .

b) (5-Ethyl-1,3-oxazol-2-yl)methanamine Hydrochloride (CAS: 2551118-09-1)

- Structural Difference : The oxadiazole ring is replaced with an oxazole (one nitrogen atom less).

Complex Derivatives with Extended Substituents

a) [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride (CAS: 1376317-13-3)

- Structural Difference : A phenylethyl (-CH₂CH₂C₆H₅) group is appended to the 5-position.

- Impact : Increased molecular weight (239.7 g/mol, C₁₁H₁₄ClN₃O) and aromatic interactions, making it suitable for targeting hydrophobic pockets in proteins .

b) (2,3-Dihydro-1,4-benzodioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride

- Structural Difference : A dihydrobenzodioxin moiety is fused to the oxadiazole.

- Impact: Enhanced steric bulk (mol. wt.

Data Table: Key Properties of Selected Compounds

生物活性

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

- Molecular Formula : C4H8ClN3O

- Molecular Weight : 177.63 g/mol

- Solubility : Highly soluble in water

- Melting Point : 185–186 °C

The unique structure of this compound contributes to its biological activity. The presence of the oxadiazole ring is significant as compounds with this moiety have been shown to exhibit various pharmacological effects.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that this compound has potential against various pathogens. The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Pathogen | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Moderate |

| Candida albicans | Limited |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells through caspase activation pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.38 |

| HeLa | 12.41 |

| U937 | 15.00 |

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules. Molecular docking studies suggest that it binds effectively to proteins involved in cancer cell proliferation and survival, leading to enhanced apoptosis in malignant cells .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in increased levels of apoptotic markers such as Annexin V and propidium iodide staining in MCF-7 cells .

常见问题

What are the established synthetic routes for preparing (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via condensation reactions. A common method involves reacting hydrazide derivatives (e.g., p-toluic hydrazide) with glycine in polyphosphoric acid (PPA), followed by salt formation with hydrochloric acid . Alternative routes include using oxalate intermediates (e.g., Example 427 in a patent synthesis) with Hunig’s base (N,N-diisopropylethylamine) to facilitate amidation . Key factors affecting yield include:

- Temperature : Optimal condensation occurs at 80–100°C in PPA.

- Catalyst : Hunig’s base improves reaction efficiency by scavenging acids during amide coupling .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

How can researchers resolve discrepancies in reported solubility or stability data for this compound?

Advanced Research Question

Discrepancies in solubility or stability often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

- Controlled Replication : Repeat solubility tests using standardized solvents (e.g., DMSO, water) under inert atmospheres to exclude oxidation effects .

- Stability Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Cross-Validation : Compare data with structurally similar oxadiazoles (e.g., phenyl-substituted analogs) to identify trends in hydrophilicity .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question

Characterization requires a multi-technique approach:

- FT-IR : Confirm the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and amine hydrochloride (N-H stretch at 2500–3000 cm⁻¹) .

- NMR : ¹H-NMR shows the methyl group on the oxadiazole (~2.5 ppm) and methanamine protons (~3.8 ppm). ¹³C-NMR verifies the oxadiazole carbons (~165–170 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 204.07) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

What safety protocols are critical when handling this compound?

Basic Research Question

Safety data sheets (SDS) highlight:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in sealed glass containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

How is this compound utilized in designing bioactive molecules or materials?

Advanced Research Question

The 1,3,4-oxadiazole core is prized for its electron-deficient nature and hydrogen-bonding capacity:

- Pharmacological Analogs : Used in neuroreceptor ligands (e.g., CAY 10566) by substituting the methanamine group with fluorinated aryl moieties .

- Materials Science : As an electron-transport layer in OLEDs, its planar structure enhances charge mobility .

- Coordination Chemistry : The amine group can chelate metals for catalytic or sensor applications .

What strategies optimize the scalability of its synthesis while maintaining high purity?

Advanced Research Question

Scalability challenges include side reactions (e.g., over-oxidation) and purification bottlenecks. Mitigation strategies:

- Flow Chemistry : Continuous PPA-mediated condensation reduces reaction time and improves consistency .

- Salt Screening : Test alternative counterions (e.g., oxalate, sulfate) to improve crystallinity .

- Process Analytics : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress .

How does the hydrochloride salt form influence the compound’s reactivity compared to the free base?

Advanced Research Question

The hydrochloride salt enhances stability and solubility in polar solvents but may limit reactivity in non-polar media:

- Nucleophilic Reactions : The protonated amine reduces nucleophilicity, requiring deprotonation (e.g., with K₂CO₃) for alkylation or acylation .

- Co-Crystallization : Salt formation with chiral acids (e.g., tartaric acid) can enable enantiomeric resolution .

What are the limitations of current synthetic methods, and how might they be addressed?

Advanced Research Question

Current limitations include moderate yields (~60–70%) in PPA-mediated syntheses and byproduct formation. Innovations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。